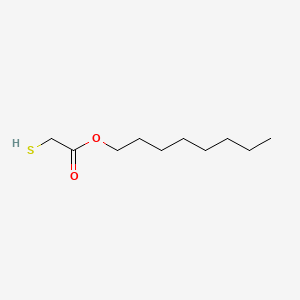
Thioglycolic Acid n-Octyl Ester
描述
Thioglycolic Acid n-Octyl Ester is an organic compound with the molecular formula C10H20O2S. It is an ester formed from the reaction of acetic acid, mercapto- (also known as thioglycolic acid) and octanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Thioglycolic Acid n-Octyl Ester can be synthesized through the esterification reaction between acetic acid, mercapto- and octanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3COOH+HSCH2CH2OH→CH3COSCH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of acetic acid, mercapto-, octyl ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Thioglycolic Acid n-Octyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of acetic acid and octanol.
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and octanol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Thioglycolic Acid n-Octyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of acetic acid, mercapto-, octyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release acetic acid and octanol, which can then participate in various biochemical reactions. The mercapto group can form disulfide bonds with proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
Octyl acetate: An ester formed from octanol and acetic acid, used in fragrances and flavors.
Methyl thioglycolate: An ester formed from methanol and thioglycolic acid, used in hair care products and as a reagent in organic synthesis.
Uniqueness
Thioglycolic Acid n-Octyl Ester is unique due to the presence of both an ester and a mercapto group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it valuable in diverse applications.
属性
IUPAC Name |
octyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADOXCFISYCULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064764 | |
| Record name | Acetic acid, mercapto-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7664-80-4 | |
| Record name | Octyl thioglycolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl mercaptoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, mercapto-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Octyl thioglycolate in material science?
A1: Octyl thioglycolate is primarily recognized as a potent coupling agent for enhancing the bonding strength and durability of acrylate and epoxy adhesives to metal surfaces. [] This is attributed to its strong chemical interaction with metals, particularly the formation of a sulfur-metal bond. []
Q2: How does the molecular structure of Octyl thioglycolate influence its self-assembly on metal surfaces?
A2: Research indicates that the length of the alkyl chain in thioglycolates plays a crucial role in their self-assembly behavior on metal surfaces. While longer chain thioglycolates, like dodecyl thioglycolate (C12) and stearyl thioglycolate (C18), demonstrate a strong tendency to self-assemble and orient themselves on gold surfaces, Octyl thioglycolate, with its shorter C8 alkyl chain, does not exhibit this behavior. [] This suggests that a certain chain length is critical for effective packing and orientation on the metal surface.
Q3: Can Octyl thioglycolate be recovered from industrial byproducts? What are the environmental implications?
A3: Yes, Octyl thioglycolate can be effectively recovered from distillation residues generated during its production. [] These residues, primarily composed of oxidized Octyl thioglycolate byproducts, pose environmental hazards and disposal challenges. A method employing hydrogenolysis of disulfide bonds in these residues has been shown to recover up to 63.64% of Octyl thioglycolate. [] This approach provides a sustainable solution for resource utilization and minimizes the environmental impact of industrial waste.
Q4: Are there alternative synthetic routes for producing Octyl thioglycolate?
A4: Beyond conventional methods, Octyl thioglycolate can be synthesized via the Bunte method. [] This approach involves the reaction of sodium thiosulfate with an alkyl halide, followed by hydrolysis to yield the desired thioglycolic acid. [] This acid can then be esterified with isooctanol to produce Octyl thioglycolate. Additionally, continuous synthesis methods utilizing an excess of alcohol and azeotropic distillation under vacuum have been developed to enhance the efficiency of Octyl thioglycolate production. []
Q5: What are the challenges in treating wastewater generated during Octyl thioglycolate production?
A5: Wastewater from Octyl thioglycolate production presents a significant environmental concern due to its high chemical oxygen demand (COD) and the presence of harmful pollutants. [] Treatment methods involve a multi-step process including organism recovery, neutralization, oxidation, air flotation, active carbon absorption, and distillation. [] This complex procedure highlights the importance of developing sustainable and cost-effective wastewater treatment technologies for this industry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



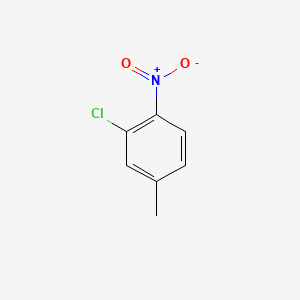

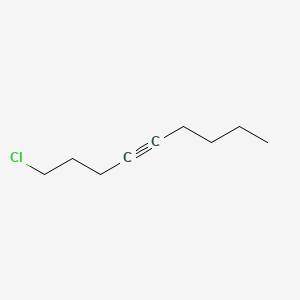
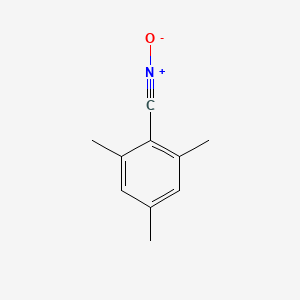

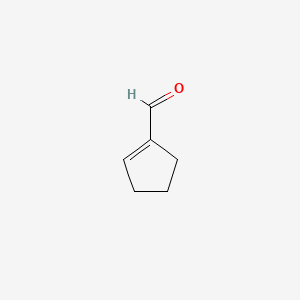
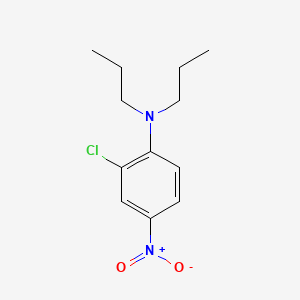
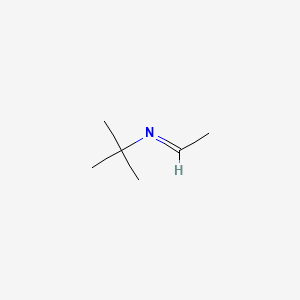
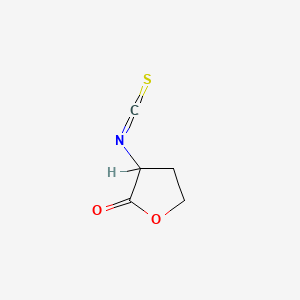
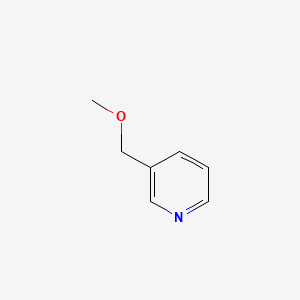

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

